An In-depth Technical Guide to Sodium Glycine Carbonate: Synthesis and Characterization
An In-depth Technical Guide to Sodium Glycine Carbonate: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium glycine (B1666218) carbonate, a compound with significant potential in the pharmaceutical industry as a buffering agent and an excipient in effervescent tablet formulations. This document details its synthesis, physicochemical properties, and the analytical techniques employed for its characterization.
Introduction
Sodium glycine carbonate is a salt derived from glycine, a non-essential amino acid. It is recognized for its stability, non-hygroscopic nature, and its ability to act as an effective carbon dioxide source in effervescent systems.[1] Its aqueous solutions are alkaline and readily decompose in the presence of acid to release carbon dioxide.[1][2] This property makes it a valuable component in pharmaceutical preparations requiring rapid disintegration and dissolution.
Physicochemical Properties
Sodium glycine carbonate is typically a white, free-flowing powder.[2][3] It is soluble in water, with its aqueous solution being alkaline, and is practically insoluble in alcohol and ether.[2][3] Several forms of sodium glycine carbonate have been reported, including mono-sodium and di-sodium salts, which may contribute to variations in reported molecular weights and formulas.[3][4] For instance, CAS NO. 50610-34-9 has been associated with both mono-sodium and di-sodium glycine carbonate.[3][4] Another identified form is a 2:1 complex of glycine and monosodium salt with carbonate.[5]
A summary of the reported physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Sodium Glycine Carbonate
| Property | Value | Reference |
| Appearance | White powder | [1][2][3] |
| Molecular Formula | C3H4NNa3O5 / NaOOCNHCH2COONa / C5H8N2O6Na2 / C3H5NNa2O5 | [2][3][4][5] |
| Molecular Weight | 203.03687 g/mol / 163.04 g/mol / 238.11 g/mol | [2][3][4] |
| Solubility | Soluble in water; Insoluble in alcohol and ether | [1][2][3] |
| pH (5% aqueous solution) | 9.6 - 10.6 | [3] |
| Hygroscopicity | Not easy to absorb moisture | [1][2][3] |
| Thermal Stability | Stable up to 110 °C without yellowing | [2][3][4] |
| Decomposition | Decomposes in acid to release carbon dioxide | [1][2] |
Synthesis of Sodium Glycine Carbonate
The synthesis of sodium glycine carbonate involves the reaction of sodium glycinate (B8599266) with carbon dioxide in an aqueous medium. The overall reaction proceeds through the formation of a carbamate (B1207046) intermediate, which can then be converted to the carbonate.[6][7] While detailed protocols for the isolation of solid sodium glycine carbonate are not extensively published, a general methodology can be outlined based on the principles of CO2 absorption by amino acid salts.
3.1. Conceptual Synthesis Workflow
The synthesis process can be visualized as a multi-step procedure from starting materials to the final, characterized product.
Caption: Conceptual workflow for the synthesis and characterization of sodium glycine carbonate.
3.2. Experimental Protocol: Synthesis of Sodium Glycinate
A precursor to sodium glycine carbonate is sodium glycinate. This can be synthesized by neutralizing glycine with a sodium base.
-
Materials:
-
Glycine
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3)[8]
-
Distilled Water
-
-
Procedure:
-
Dissolve a known molar equivalent of glycine in distilled water in a reaction vessel.
-
Slowly add a stoichiometric amount of sodium hydroxide or sodium carbonate solution to the glycine solution with constant stirring.[8] The reaction with sodium carbonate will evolve carbon dioxide gas.
-
Continue stirring until the reaction is complete and a clear solution of sodium glycinate is obtained.
-
3.3. Experimental Protocol: Carbonation and Isolation
This protocol describes the subsequent reaction with carbon dioxide to form sodium glycine carbonate.
-
Materials:
-
Aqueous Sodium Glycinate Solution
-
Carbon Dioxide (gas)
-
Ethanol (B145695) or Acetone (B3395972) (for precipitation)
-
-
Procedure:
-
Cool the aqueous sodium glycinate solution in an ice bath.
-
Bubble carbon dioxide gas through the solution with vigorous stirring. The reaction is exothermic, so temperature control is important. The reaction kinetics are dependent on temperature, CO2 partial pressure, and the concentration of sodium glycinate.[7][9]
-
Monitor the reaction progress by measuring the pH of the solution, which will decrease as CO2 is absorbed.
-
Once the reaction is complete (indicated by stabilization of pH or CO2 uptake), the sodium glycine carbonate can be isolated.
-
Method A: Evaporation: The water can be removed under reduced pressure to yield the solid product.
-
Method B: Anti-solvent Precipitation: Add a water-miscible organic solvent such as ethanol or acetone to the aqueous solution to precipitate the sodium glycine carbonate salt.
-
Collect the precipitate by filtration and wash with a small amount of the organic solvent.
-
Dry the resulting solid under vacuum at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent and water.
-
Characterization Techniques
A comprehensive characterization of the synthesized sodium glycine carbonate is crucial to confirm its identity, purity, and structural properties.
4.1. Logical Relationship of Characterization Techniques
The selection of characterization techniques should be guided by the properties of interest. The following diagram illustrates the relationship between the techniques and the information they provide.
Caption: Relationship between characterization techniques and the properties they elucidate.
4.2. Detailed Methodologies
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the characteristic functional groups present in the molecule, such as N-H, C=O (carboxylate and carbonate), and C-N bonds.
-
Methodology: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm-1. The presence of characteristic peaks for the glycine backbone and the carbonate moiety would confirm the formation of the product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure and confirm the presence of the glycine and carbonate components. 1H and 13C NMR are particularly useful.
-
Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., D2O). 1H NMR will show signals corresponding to the methylene (B1212753) protons of the glycine unit. 13C NMR is crucial for identifying the carboxylate, methylene, and carbonate carbons. For example, in studies of CO2 absorption by sodium glycinate, a peak shift in the 13C NMR spectrum from around 174 ppm to 179 ppm has been associated with carbamate formation.[10]
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and decomposition profile of the compound.
-
Methodology: A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight loss as a function of temperature is recorded. This can reveal the presence of water of hydration and the decomposition temperature of the compound.
-
-
X-ray Diffraction (XRD):
-
Objective: To determine the crystalline structure of the solid product.
-
Methodology: A powdered sample is subjected to X-ray bombardment at varying angles. The resulting diffraction pattern is characteristic of the crystalline lattice of the compound and can be used for phase identification and purity assessment.
-
Applications in Drug Development
Sodium glycine carbonate's primary application in the pharmaceutical industry is as an excipient in effervescent dosage forms.[1][3] It serves as a superior alternative to sodium bicarbonate, as its reaction with an acid does not produce water, which can be detrimental to the stability of solid dosage forms.[1] It also functions as a buffering agent to maintain the pH of formulations.[11] Furthermore, it can act as a solubilizer for poorly soluble acidic drugs.[1]
Conclusion
Sodium glycine carbonate is a versatile compound with valuable applications in pharmaceutical formulations. While detailed synthesis and characterization data are not abundant in publicly available literature, this guide provides a comprehensive framework based on established chemical principles and related studies. The provided methodologies for synthesis and characterization can serve as a robust starting point for researchers and drug development professionals interested in exploring the potential of this compound. Further research to fully elucidate the properties of its different stoichiometric forms is warranted.
References
- 1. Mono-Sodium Glycine Carbonate, N-Carboxy Glycine Disodium Salt – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 2. chembk.com [chembk.com]
- 3. welychem.com [welychem.com]
- 4. welychem.com [welychem.com]
- 5. Glycine, monosodium salt, carbonate (2:1) | C3H5NNa2O5 | CID 10219688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Sodium glycine carbonate (50610-34-9) at Nordmann - nordmann.global [nordmann.global]
